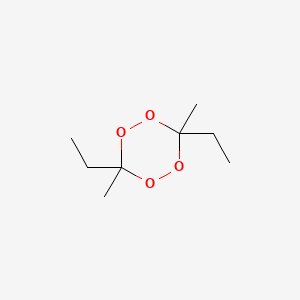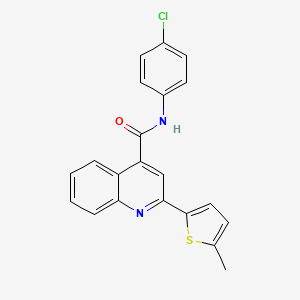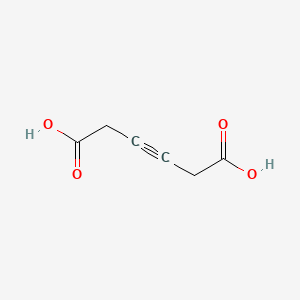
Propan-2-yloxycyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yloxycyclopropane is an organic compound with the molecular formula C6H12O It is a cyclopropane derivative where one of the hydrogen atoms is replaced by a propan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yloxycyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with isopropyl alcohol under controlled conditions . Another method includes the use of cyclopropylcarbinol and isopropyl bromide in the presence of a strong base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yloxycyclopropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the propan-2-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted cyclopropanes .
Aplicaciones Científicas De Investigación
Propan-2-yloxycyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which propan-2-yloxycyclopropane exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropylmethanol
- Cyclopropylmethyl bromide
- Cyclopropylamine
Uniqueness
Its propan-2-yloxy group provides additional functionalization possibilities, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
5426-40-4 |
|---|---|
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
propan-2-yloxycyclopropane |
InChI |
InChI=1S/C6H12O/c1-5(2)7-6-3-4-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
VJWPDEOVRRJIGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


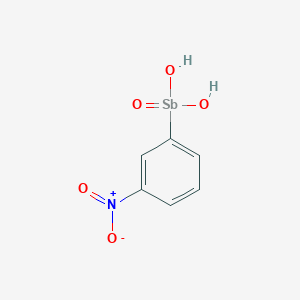
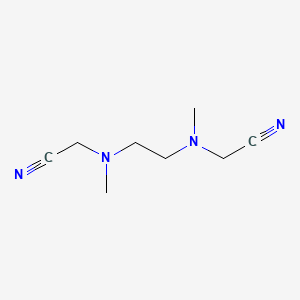
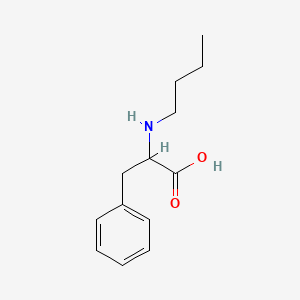

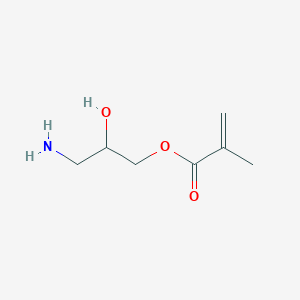
![1,1'-[(Phenylimino)dimethanediyl]dinaphthalen-2-ol](/img/structure/B14736852.png)
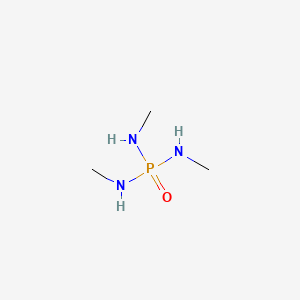
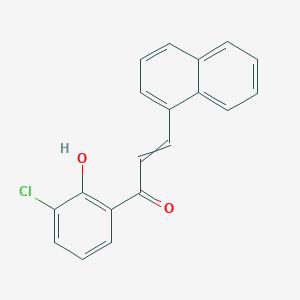
![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)
